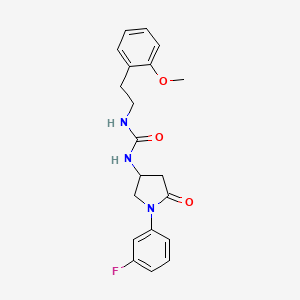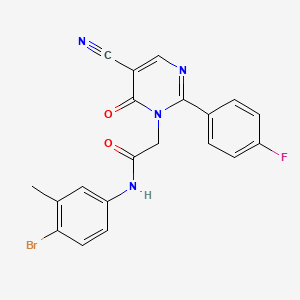![molecular formula C12H11ClF3N3O2 B2708712 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide CAS No. 400084-53-9](/img/structure/B2708712.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the production of dyes, solvents, medicines, and food flavorings .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of the trifluoromethyl group could influence the compound’s reactivity, boiling point, and polarity .Aplicaciones Científicas De Investigación
Synthesis and Molecular Design
- Palladium-Catalyzed Chemoselective Monoarylation : An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines, demonstrating the utility of the compound in facilitating chemoselective reactions, which are crucial for creating diverse molecular architectures with potential applications in drug design and material science (Reichelt et al., 2010).
Supramolecular Architectures
- Hydrogen Bonding in Supramolecular Architectures : A study on pyridine-based hydrazone derivatives highlighted the persistent prevalence of supramolecular architectures due to hydrogen bonding, indicating the compound’s potential in designing novel materials with specific mechanical and electronic properties (Khalid et al., 2021).
Biological Activity
- Antimicrobial and Anticancer Evaluation : Novel imines and thiazolidinones derived from the compound showed promising antibacterial and antifungal activities, underscoring its importance in the development of new therapeutic agents (Fuloria et al., 2009).
- Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to the compound, were synthesized and evaluated for their potential antidepressant and nootropic activities, suggesting its role in CNS drug development (Thomas et al., 2016).
Chemical Synthesis
- Synthesis of Cytotoxic Heterocyclic Compounds : Utilization in synthesizing new heterocyclic compounds with demonstrated cytotoxic activities against various cancer cell lines, indicating its potential as a precursor in anticancer drug synthesis (Shaker & Marzouk, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-3-oxobutan-2-ylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O2/c1-6(7(2)20)18-19-11(21)4-10-9(13)3-8(5-17-10)12(14,15)16/h3,5H,4H2,1-2H3,(H,19,21)/b18-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYSLARTQNUFHN-NGYBGAFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2708629.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2708630.png)
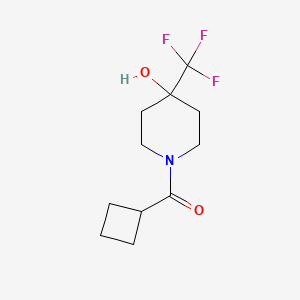
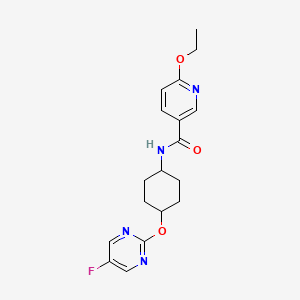
![3-[2-(2-Ethylpiperidino)-2-oxoethyl]-1,3-thiazolane-2,4-dione](/img/structure/B2708636.png)
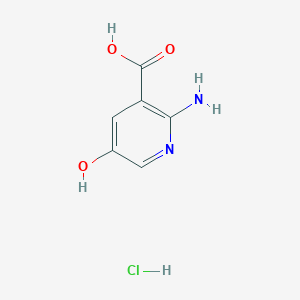
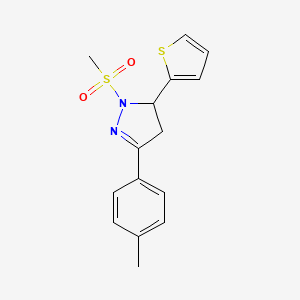
![7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2708642.png)

